Structural and Physicochemical Differentiation of 2C-iP from its Closest Analogs
2C-iP is a structural isomer of 2C-P, differing by a branched isopropyl (iP) group at the 4-position versus a straight-chain propyl (P) group [1]. This branching alters the compound's physicochemical profile, as evidenced by the hydrochloride salt melting point (mp) of 183-184 °C [2]. While the mp of 2C-P hydrochloride is not consistently reported in primary literature, the 2C-iP value provides a clear, quantifiable marker for differentiation. The presence of distinct 2C-iP reference spectra in GC-MS libraries [3] further underscores its unique analytical fingerprint compared to 2C-P and other analogs.
| Evidence Dimension | Structural & Physicochemical Profile |
|---|---|
| Target Compound Data | 4-isopropyl substituent; Hydrochloride mp: 183-184 °C |
| Comparator Or Baseline | 2C-P (4-propyl substituent); 2C-B (4-bromo substituent); 2C-I (4-iodo substituent) |
| Quantified Difference | Branched vs. linear alkyl chain; distinct mp and spectral data |
| Conditions | Synthetic product analysis; GC-MS spectral libraries |
Why This Matters
This unique profile is essential for accurate identification in forensic and research labs, preventing misidentification with structurally similar designer drugs.
- [1] Wikipedia. 2C-iP [Internet]. 2015 [updated 2024]. Available from: https://en.wikipedia.org/wiki/2C-iP View Source
- [2] The Big & Dandy 2C-iP Thread. Bluelight.org [Internet]. 2007. Available from: https://www.bluelight.org/community/threads/the-big-dandy-2c-ip-thread.291380/ View Source
- [3] SpectraBase. 2C-ip [Internet]. Wiley-VCH. Available from: https://spectrabase.com/compound/Bj7EdoQWGgh View Source
